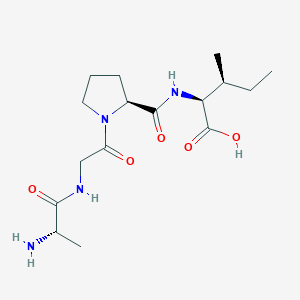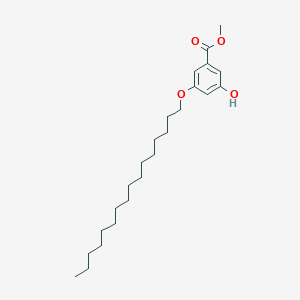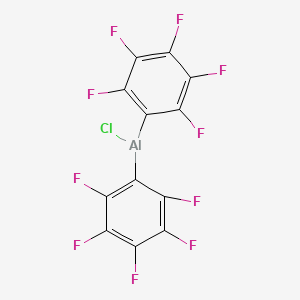
Aluminum, chlorobis(pentafluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, chlorobis(pentafluorophenyl)-: is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of aluminum and two pentafluorophenyl groups attached to a chlorine atom
Méthodes De Préparation
The synthesis of aluminum, chlorobis(pentafluorophenyl)- typically involves the reaction of aluminum trichloride with pentafluorophenyl compounds under controlled conditions. One common method includes the use of aluminum trichloride and pentafluorophenyl lithium in an anhydrous solvent, such as diethyl ether, at low temperatures. The reaction proceeds with the formation of the desired product, which can be purified through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Aluminum, chlorobis(pentafluorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of aluminum.
Coordination Chemistry: It can form complexes with other molecules, particularly those containing lone pairs of electrons.
Common reagents used in these reactions include silver and gold complexes, which can lead to the formation of new compounds with different properties .
Applications De Recherche Scientifique
Aluminum, chlorobis(pentafluorophenyl)- has several applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Biological Research: It is studied for its potential interactions with biological molecules and its effects on biological systems
Mécanisme D'action
The mechanism of action of aluminum, chlorobis(pentafluorophenyl)- involves its ability to interact with other molecules through coordination and substitution reactions. The aluminum center can form bonds with various ligands, influencing the reactivity and stability of the compound. This interaction can lead to the formation of new products with different properties .
Comparaison Avec Des Composés Similaires
Similar compounds to aluminum, chlorobis(pentafluorophenyl)- include:
Chlorobis(pentafluorophenyl)borane: Known for its use in catalysis and material science.
Tris(pentafluorophenyl)borane: Another compound with significant applications in catalysis.
Ammonium tetrakis(pentafluorophenyl)borate: Used as a cocatalyst in polymerization reactions.
These compounds share similar structural features but differ in their reactivity and specific applications, highlighting the uniqueness of aluminum, chlorobis(pentafluorophenyl)-.
Propriétés
Numéro CAS |
477903-85-8 |
|---|---|
Formule moléculaire |
C12AlClF10 |
Poids moléculaire |
396.54 g/mol |
Nom IUPAC |
chloro-bis(2,3,4,5,6-pentafluorophenyl)alumane |
InChI |
InChI=1S/2C6F5.Al.ClH/c2*7-2-1-3(8)5(10)6(11)4(2)9;;/h;;;1H/q;;+1;/p-1 |
Clé InChI |
WRTPNBFQRWQQPK-UHFFFAOYSA-M |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)[Al](C2=C(C(=C(C(=C2F)F)F)F)F)Cl)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
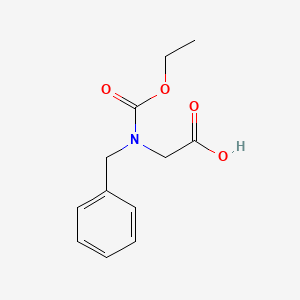
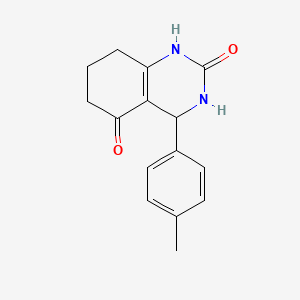
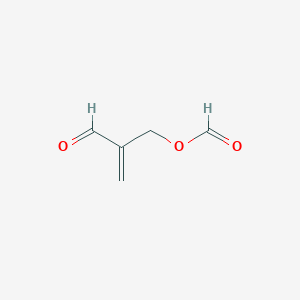
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)
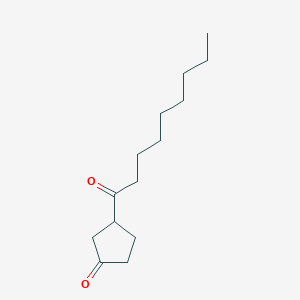
![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
